N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide” is a nitrogen-based heterocyclic compound . These compounds are of great interest to chemists due to their wide range of applications and their structural diversity, which allows for the modification of properties and the creation of optimal structures for specific purposes .
Synthesis Analysis
The synthesis of such compounds often involves the use of one pot, atom- and step-economic approaches for creating fused structures . These methods do not require expensive and complex catalysts and reagents . A number of studies have shown the high efficiency of using chloroethynylphosphonate as a modifying agent .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using various spectroscopic techniques . Detailed analysis of IR, 1H NMR, 13C DEPTQ NMR, and 1H-13C HSQC and 1H-13C HMBC spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often predicted based on the analysis of structure–activity relationships . This method allows researchers to preliminarily assess the biological activity profile of organic molecules with a sufficient degree of reliability .Scientific Research Applications
Synthesis and Biological Activities
Ionic Liquid-Promoted Synthesis
A study highlights an environmentally friendly synthesis method using ionic liquid for creating novel chromone-pyrimidine coupled derivatives. These compounds have been evaluated for their antimicrobial activities against fungal and bacterial strains, with some derivatives showing potent antibacterial and antifungal properties. Furthermore, enzyme assay studies predict the mode of action of these compounds, and ADMET parameters suggest good oral drug-like properties, indicating their potential as oral drug candidates. Notably, the synthesized compounds were found to be non-cytotoxic against the HeLa human cancer cell line, suggesting their selectivity and safety as antimicrobial agents (Tiwari et al., 2018).
Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Properties
Another research focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings underscore the therapeutic potential of these novel compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Studies
Metal complexes derived from pyrano[2,3-d]pyrimidine derivatives have been synthesized and characterized, showing promising anticancer activity against breast and colon cancer cell lines, as well as antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new therapeutic agents (El-Shwiniy et al., 2020).
Efficient Synthesis and Biological Evaluation
Research into the efficient synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, utilizing sodium hydrogen sulfate as a catalyst, has led to compounds that were evaluated for their antibacterial and antifungal activities, demonstrating the significance of such synthetic methodologies in generating biologically active molecules (Gein et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity as apoptosis agonists . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining the health of multicellular organisms by eliminating damaged or unnecessary cells.
Mode of Action
It’s known that apoptosis agonists generally work by binding to specific receptors on the cell surface or intracellularly, triggering a cascade of biochemical events that lead to cell death .
Biochemical Pathways
These may include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway . The downstream effects of these pathways often involve the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Result of Action
As an apoptosis agonist, it would be expected to induce programmed cell death in targeted cells .
Future Directions
Properties
IUPAC Name |
N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c10-6-5(8(15)13-9(16)12-6)11-7(14)4-2-1-3-17-4/h1-3H,(H,11,14)(H4,10,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQUBPQJKYGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(NC(=S)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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